molecular formula C11H11FN2O2 B2985629 Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1433203-72-5

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B2985629
CAS No.: 1433203-72-5
M. Wt: 222.219
InChI Key: PIZUPSPYZLASFO-UHFFFAOYSA-N
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Description

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom in the structure enhances its biological activity and stability.

Scientific Research Applications

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Preparation Methods

The synthesis of Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(pyridin-2-yl)acetate. This intermediate is then subjected to cyclization with a fluorinating agent to introduce the fluorine atom, resulting in the formation of this compound .

Chemical Reactions Analysis

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. Similar compounds include:

    Ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate: Similar structure but with the fluorine atom at a different position.

    Ethyl 2-(7-chloroimidazo[1,2-a]pyridin-2-yl)acetate: Contains a chlorine atom instead of fluorine.

    Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetate: Contains a bromine atom instead of fluorine

These compounds share similar chemical properties but differ in their biological activities and applications.

Properties

IUPAC Name

ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)6-9-7-14-4-3-8(12)5-10(14)13-9/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZUPSPYZLASFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CC(=CC2=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-fluoropyridin-2-amine (1.0 g, 8.92 mmol) and ethyl 4-chloro-3-oxobutanoate (1.46 mL, 10.7 mmol) in THF (20 mL) was stirred at about reflux overnight. The residue was concentrated and was chromatographed on the C18 ISCO Combiflash system using the following gradient: A: Water (0.1% NH4HCO3); B: Methanol; 10% B to 60% B over 20 min to give 350 mg product as brown oil (350 mg, yield: 17.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
17.6%

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